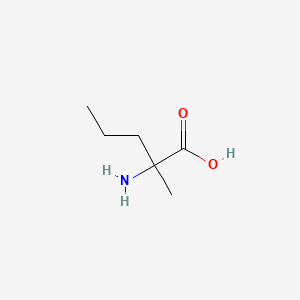

2-Amino-2-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJGLYBWNNQMOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-33-4 |

Source

|

| Record name | NSC-23277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-methylpentanoic Acid: Structure, Function, and Applications

This guide provides a comprehensive technical overview of 2-Amino-2-methylpentanoic acid, a non-proteinogenic α-amino acid of significant interest in biochemical research and pharmaceutical development. We will delve into its fundamental structure and properties, explore its synthesis and biological functions, and highlight its critical applications as a research tool and a building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique molecule.

Core Concepts: Introducing a Unique Branched-Chain Amino Acid Analog

This compound, also known as α-methyl-norvaline, is a synthetic amino acid that holds a unique position in biochemical studies. Unlike the 20 proteinogenic amino acids that are the building blocks of proteins, this compound is not incorporated into proteins during translation. Its structure is closely related to the essential branched-chain amino acids (BCAAs) isoleucine and leucine, which play critical roles in metabolism and cell signaling.[1] This structural similarity is the key to its function and utility in research, allowing it to interact with and probe the biological systems that recognize and transport natural BCAAs.

The primary significance of this compound lies in its role as a specific modulator of amino acid transport systems. Due to the presence of a methyl group at its α-carbon, it is a non-metabolizable analog, making it an excellent tool to study transport kinetics and transporter function in isolation from subsequent metabolic pathways. This property has led to its use in a variety of research contexts, from understanding basic cellular nutrient uptake to the development of diagnostic imaging agents for cancer.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the presence of a methyl group on the α-carbon, the same carbon atom to which the amino and carboxyl groups are attached. This distinguishes it from its structural cousins, leucine and isoleucine.[1]

IUPAC Name: this compound[2] Molecular Formula: C₆H₁₃NO₂[2][3][4] Molecular Weight: 131.17 g/mol [2][3][4]

The molecule exists as two stereoisomers, (R)- and (S)-2-Amino-2-methylpentanoic acid, due to the chiral center at the α-carbon.[3] The specific stereochemistry is crucial for its biological activity and interaction with stereospecific transporters and enzymes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 131.17 g/mol | [2] |

| XLogP3 | -1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| pKa (Predicted) | 2.58 ± 0.40 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common approach involves the modification of existing amino acids or the asymmetric synthesis from achiral precursors to yield enantiomerically pure products. For instance, a multi-step synthesis can be designed starting from a readily available amino acid like L-alanine.[6]

Generalized Synthetic Workflow

A representative synthesis might involve the protection of the amino and carboxyl groups of a starting amino acid, followed by α-alkylation to introduce the methyl group, and subsequent deprotection. The choice of protecting groups and alkylating agents is critical to avoid racemization and ensure a high yield.

Below is a conceptual workflow for the synthesis of an α-methylated amino acid.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Hydrolysis Step

In many synthetic routes, a final hydrolysis step is required to deprotect the amino acid. For example, in the preparation of a similar compound, 2-amino-5,5,5-trifluoropentanoic acid, a common method for the cleavage of an N-acetyl group is hydrolysis with a strong acid.[7][8]

Objective: To hydrolyze an N-protected precursor to yield the final amino acid.

Materials:

-

N-acetyl-2-amino-2-methylpentanoic acid precursor

-

6 N Hydrochloric Acid (HCl)

-

Acetonitrile

-

Reaction flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: The N-acetylated precursor is added to a reaction flask.

-

Acid Hydrolysis: 6 N aqueous HCl is added to the flask. The mixture is heated to 100°C and refluxed for several hours (typically 4 hours).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess acid are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, now the hydrochloride salt of the amino acid, is triturated with a solvent in which it is poorly soluble, such as acetonitrile, to remove organic impurities.[7]

-

Isolation: The purified product is isolated by filtration, washed with fresh acetonitrile, and dried under vacuum.

Causality: The use of strong acid (6 N HCl) and heat provides the necessary energy to break the stable amide bond of the N-acetyl group. Acetonitrile is used for purification because the polar hydrochloride salt of the amino acid is insoluble in this less polar organic solvent, while many organic byproducts are soluble.

Biological Function and Mechanism of Action

The primary biological significance of this compound stems from its interaction with amino acid transport systems. These transporters are crucial for cellular uptake of essential nutrients, and their dysregulation is implicated in various diseases, including cancer.

As a structural analog of leucine and isoleucine, this compound is a substrate for several amino acid transporters, most notably the L-type amino acid transporters (LAT).[1][6] The LAT family, particularly LAT1, is a sodium-independent transporter responsible for the uptake of large neutral amino acids, including BCAAs.[1]

Because of the α-methyl group, this compound is resistant to metabolic degradation within the cell. This makes it a valuable tool for studying transport processes, as its intracellular accumulation is a direct measure of transporter activity, uncomplicated by subsequent metabolism. It acts as a competitive inhibitor of the transport of natural amino acids like leucine.

Caption: Competitive inhibition of the LAT1 transporter by this compound.

This compound can also interact with other amino acid sensing and signaling pathways. For example, the mTORC1 pathway is a central regulator of cell growth and is sensitive to amino acid levels, particularly leucine.[9] By competing for transport, this compound can indirectly modulate these signaling cascades.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several key areas of biomedical research and pharmaceutical development.

Table 2: Applications of this compound

| Application Area | Description | Rationale | Key References |

| Amino Acid Transport Studies | Used as a model substrate to characterize the kinetics and specificity of amino acid transporters, particularly System L. | Non-metabolizable nature allows for the specific measurement of transport activity. | [1] |

| Cancer Research & PET Imaging | Radiolabeled with isotopes like ¹⁸F to create PET tracers for imaging tumors that overexpress amino acid transporters. | Cancer cells often have increased amino acid metabolism and upregulate transporters like LAT1 to meet their high demand for nutrients. | [6] |

| Pharmaceutical Synthesis | Serves as a chiral building block or intermediate in the synthesis of complex pharmaceutical compounds. | Provides a specific stereochemical scaffold for the construction of drug molecules. | [10] |

| Prodrug Development | Can be used as a promoiety in prodrug design to target amino acid transporters for improved drug delivery. | Leverages the high expression of amino acid transporters on certain cells (e.g., cancer cells, blood-brain barrier) to enhance drug uptake. | [11] |

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the fields of biochemistry and medicinal chemistry. Its structural mimicry of natural branched-chain amino acids, combined with its resistance to metabolic breakdown, makes it an ideal probe for studying amino acid transport and signaling. Its applications in cancer diagnostics through PET imaging and as a building block in drug synthesis highlight its translational potential.

Future research will likely focus on the development of new derivatives with enhanced specificity for different transporter subtypes. This could lead to more precise diagnostic agents and more effective targeted drug delivery systems. Furthermore, exploring its effects on the broader network of nutrient-sensing pathways could reveal new insights into metabolic regulation in health and disease. The continued study of this and other non-proteinogenic amino acids will undoubtedly continue to drive innovation in both fundamental science and clinical applications.

References

-

Guardiola-Lemaître, B. (1997). A tour of LeuT. Biochemical Pharmacology, 54(8), 849-853. [Link]

-

Sowell, J. et al. (2018). Importance of Differentiating Between Leucine and Isoleucine. News-Medical.Net. [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-methylpentanoic acid. PubChem Compound Summary for CID 5351546. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-methyl-pentanoic acid. PubChem Compound Summary for CID 13797673. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 229526. Retrieved January 7, 2026, from [Link]

-

Ploessl, K., Wang, L., Lieberman, B. P., Qu, W., Kung, H. F. (2012). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry, 55(16), 7199-7209. [Link]

-

Lubbe, A. S., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844-11851. [Link]

-

Li, F., et al. (2021). Functional Amino Acids and Autophagy: Diverse Signal Transduction and Application. Molecules, 26(4), 1079. [Link]

-

Gomes, P., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(24), 5995. [Link]

-

ResearchGate. (2019). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. This compound | C6H13NO2 | CID 229526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Amino-2-methyl-pentanoic acid | C6H13NO2 | CID 13797673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

biological activity of alpha-methyl-DL-norvaline

An In-Depth Technical Guide to the Biological Activity of α-Methyl-DL-Norvaline

Executive Summary

α-Methyl-DL-norvaline is a non-proteinogenic, synthetic amino acid analog whose biological activities are a subject of emerging research interest. Structurally, it is a derivative of norvaline, featuring an additional methyl group on the alpha-carbon. This modification significantly alters its interaction with biological systems compared to its parent compound. While direct research on α-methyl-DL-norvaline is limited, existing evidence points to a primary role as an inhibitor of amino acid transport systems. Furthermore, based on the well-documented activities of the norvaline backbone, it is a strong candidate for arginase inhibition, a mechanism with profound implications for nitric oxide (NO) signaling, neuroprotection, and cardiovascular health.

This guide provides a comprehensive technical overview of the known and inferred biological activities of α-methyl-DL-norvaline. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols to empower further investigation into its therapeutic potential. We will explore its mechanistic actions, provide step-by-step methodologies for its study, and discuss critical considerations for its future development.

Part 1: Introduction and Physicochemical Properties

Chemical Identity and Synthesis

α-Methyl-DL-norvaline is a racemic mixture of two enantiomers. Unlike its structural isomer, valine, which has a branched side chain, α-methyl-DL-norvaline possesses a linear five-carbon backbone. The key feature is the methylation of the α-carbon, the carbon atom adjacent to the carboxyl group. This modification sterically hinders its ability to be incorporated into peptides by ribosomes, classifying it as a non-proteinogenic amino acid.

The synthesis of chiral α-methylated amino acids can be complex, often involving the formation of an oxazolidinone intermediate from a protected amino acid, followed by the introduction of the methyl group and subsequent hydrolysis and deprotection[1]. Simpler, non-chiral syntheses for DL-norvaline often utilize n-valeric acid as a starting material, proceeding through an α-bromination step (such as the Hell-Volhard-Zelinsky reaction) followed by ammonolysis to introduce the amino group[2][3][4].

Physicochemical Data

A summary of the key physicochemical properties of the parent compound, DL-Norvaline, is provided below for reference. Data for the specific alpha-methylated derivative should be confirmed empirically or by the supplier.

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-methylpentanoic acid | N/A |

| Synonyms | α-Me-DL-Nva-OH | N/A |

| Molecular Formula | C6H13NO2 | [] |

| Molecular Weight | 131.17 g/mol | [] |

| CAS Number | 26287-62-7 | [] |

| Appearance | Almost white powder | [] |

| Solubility | Water soluble | [] |

Part 2: Core Biological Activities and Mechanisms of Action

The biological profile of α-methyl-DL-norvaline is defined by two primary (one confirmed, one inferred) mechanisms of action that stem directly from its structure.

Inhibition of Amino Acid Transport Systems

The most direct, empirically demonstrated biological activity of α-methyl-norvaline is its ability to interfere with amino acid transport. Cells rely on a complex network of membrane transporters to maintain amino acid homeostasis, which is crucial for protein synthesis, energy metabolism, and signaling[6][7].

Causality of Inhibition: α-Methyl-DL-norvaline acts as a competitive inhibitor of transporters responsible for the uptake of other, structurally similar amino acids. Early research demonstrated that α-methyl-norvaline effectively inhibits the uptake of both valine and leucine into protein in chick embryo models[8]. The alpha-methyl group enhances its structural mimicry of branched-chain amino acids, allowing it to occupy the binding sites of transporters like System L and System B⁰,⁺, thereby preventing the transport of their natural substrates[9]. This competitive inhibition can lead to a localized deficiency of essential amino acids, impacting cell growth and proliferation.

Caption: Competitive inhibition of an amino acid transporter by α-methyl-DL-norvaline.

Potential as an Arginase Inhibitor

While direct studies on α-methyl-DL-norvaline are pending, the extensive research on L-norvaline provides a strong basis for inferring its activity as an arginase inhibitor. Arginase is a critical enzyme in the urea cycle that metabolizes L-arginine into urea and ornithine[10].

Inferred Mechanism: L-norvaline is a well-documented competitive inhibitor of arginase[10][11]. By blocking this enzyme, it increases the intracellular pool of L-arginine. This redirection of L-arginine is significant because it is also the substrate for nitric oxide synthase (NOS). With more available L-arginine, NOS activity is enhanced, leading to greater production of nitric oxide (NO) and L-citrulline[12]. The alpha-methyl group is not expected to abolish this interaction and may modulate its potency.

Downstream Consequences:

-

Neuroprotection: In murine models of Alzheimer's disease, L-norvaline treatment has been shown to reverse cognitive decline, reduce β-amyloid plaques, and decrease neuroinflammation[13][14][15]. This neuroprotective effect is attributed to the restoration of L-arginine metabolism and NO signaling in the brain, which can improve cerebral blood flow and reduce oxidative stress[12][15].

-

Vasodilation: NO is a potent vasodilator. By increasing NO production, α-methyl-DL-norvaline could contribute to lower blood pressure and improved endothelial function, making it a candidate for cardiovascular research[10].

-

Immune Modulation: L-norvaline enhances NO production from activated macrophages, suggesting a role in modulating immune responses.

Caption: Experimental workflow for the Griess assay to measure nitric oxide production.

Part 4: Considerations for Drug Development and Research

Importance of Stereochemistry

The use of a DL-racemic mixture is common for initial screening, but it is a critical point of consideration for development. The L- and D-enantiomers of α-methyl-DL-norvaline will likely have different potencies, specificities for transporters and enzymes, and potentially different toxicological profiles. For instance, L-norvaline is the active arginase inhibitor. Therefore, future research must involve the chiral separation or asymmetric synthesis of the individual enantiomers to accurately characterize their biological activities and therapeutic potential.

Cytotoxicity and Safety Profile

There is an ongoing debate regarding the safety of norvaline. Some in vitro studies using high concentrations have reported mitochondrial dysfunction and cytotoxicity in cell lines.[10][16] However, critics argue these doses are not physiologically relevant, and in vivo models have shown L-norvaline to be well-tolerated and even neuroprotective.[17] The addition of the alpha-methyl group could alter this profile. It is imperative that any investigation into α-methyl-DL-norvaline begins with comprehensive dose-response cytotoxicity studies (e.g., MTT, LDH, or live/dead staining assays) in relevant cell types to establish a safe therapeutic window.

Future Research Directions

The therapeutic potential of α-methyl-DL-norvaline remains largely untapped. Key areas for future investigation include:

-

Enantiomer Resolution: Characterize the individual L- and D-enantiomers to identify the active isomer.

-

Transporter Profiling: Screen the compound against a broad panel of amino acid transporters to determine its specificity.

-

In Vivo Validation: Progress to animal models (e.g., spontaneously hypertensive rats for cardiovascular effects or 3xTg-AD mice for neuroprotection) to validate the in vitro findings on arginase inhibition and NO production.

-

Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.

Part 5: Conclusion

α-Methyl-DL-norvaline is a synthetic amino acid with a distinct and compelling biological profile. Evidence confirms its role as an inhibitor of amino acid transport, a mechanism with potential applications in modulating cellular metabolism. Furthermore, strong inferential evidence from its parent compound, norvaline, positions it as a promising arginase inhibitor. This dual-action potential makes it a molecule of significant interest for drug development in areas ranging from neurodegenerative diseases to cardiovascular disorders. However, the current body of direct research is sparse. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously validate these activities, resolve key questions regarding stereochemistry and safety, and ultimately unlock the therapeutic potential of this intriguing compound.

References

- US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.

-

Inhibition by α-methyl-norvaline of valine and leucine uptake into protein in the chick embryo. Development. [Link]

-

Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

- CN101508654B - Synthesis method of D, L-norvaline.

-

Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. ResearchGate. [Link]

-

Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. ResearchGate. [Link]

-

L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. ResearchGate. [Link]

-

L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. PubMed Central. [Link]

-

L-Norvaline, a new therapeutic agent against Alzheimer's disease. PubMed Central. [Link]

-

Showing metabocard for DL-Norvaline (HMDB0251527). Human Metabolome Database. [Link]

-

DL-norvaline | C5H11NO2. PubChem. [Link]

-

Amino Acids Transport and Metabolism 2.0. PubMed Central. [Link]

-

Protein supplement L-norvaline may lead to neurodegenerative diseases. University of Technology Sydney. [Link]

-

Targeting Amino Acid Metabolic Vulnerabilities in Myeloid Malignancies. PubMed Central. [Link]

-

Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. PubMed Central. [Link]

-

Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine. PubMed. [Link]

-

Amino Acid Transport and Metabolism Regulate Early Embryo Development: Species Differences, Clinical Significance, and Evolutionary Implications. PubMed Central. [Link]

-

L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. bioRxiv. [Link]

-

Role of amino acid transporters in amino acid sensing. PubMed Central. [Link]

Sources

- 1. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 2. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. Amino Acids Transport and Metabolism 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of amino acid transporters in amino acid sensing1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Amino Acid Transport and Metabolism Regulate Early Embryo Development: Species Differences, Clinical Significance, and Evolutionary Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. selleckchem.com [selleckchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 2-Amino-2-methylpentanoic Acid Derivatives

Abstract

α,α-disubstituted amino acids (α,α-DAAs) represent a cornerstone in modern medicinal chemistry, offering unique structural constraints that are invaluable in the design of peptidomimetics, enzyme inhibitors, and other therapeutics.[1][2] The replacement of the α-hydrogen with an alkyl group, such as in 2-amino-2-methylpentanoic acid, significantly restricts the conformational freedom of the peptide backbone, often inducing stable secondary structures like β-turns or helical conformations.[3] This guide provides a comprehensive overview of the core synthetic strategies for this compound, explores pathways to novel derivatives, and presents detailed, field-proven protocols for its synthesis and functionalization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

The Strategic Importance of this compound in Drug Design

The incorporation of α,α-DAAs like this compound into peptide sequences serves several critical functions in drug design. The steric hindrance provided by the quaternary α-carbon atom shields the adjacent peptide bonds from enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of peptide-based drugs. Furthermore, the conformational rigidity imposed by the gem-dimethyl group can lock a peptide into its biologically active conformation, leading to increased receptor affinity and selectivity.[3] These attributes make α,α-DAAs, and specifically this compound with its n-propyl side chain, a powerful tool for transforming biologically active peptides into viable drug candidates.[4]

Core Synthetic Strategies: From Racemic Mixtures to Enantiopure Compounds

The synthesis of α,α-DAAs requires methods that can efficiently construct the sterically hindered quaternary stereocenter. The choice of strategy depends on the specific requirements for stereochemistry, scale, and available starting materials.

Classical Racemic Syntheses

Two foundational methods, the Strecker synthesis and the Bucherer-Bergs reaction, provide reliable access to racemic this compound from the readily available starting material, pentan-2-one (methyl propyl ketone).

A. The Strecker Synthesis

The Strecker synthesis is a robust, one-pot, three-component reaction that combines a ketone, an ammonia source, and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid.[5][6] For α,α-disubstituted amino acids, a ketone is used instead of an aldehyde.[5]

-

Mechanism: The reaction begins with the formation of an imine from pentan-2-one and ammonia.[7][8] A nucleophilic cyanide ion then attacks the imine carbon to form 2-amino-2-methylpentanenitrile.[5][9] The final step involves the hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid.[7]

B. The Bucherer-Bergs Reaction

This multicomponent reaction produces a hydantoin intermediate from a ketone, ammonium carbonate, and a cyanide source like potassium cyanide.[10][11][12] The resulting 5,5-disubstituted hydantoin can then be hydrolyzed to the desired α,α-DAA.

-

Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonium carbonate.[10] A series of cyclization and rearrangement steps leads to the stable 5-methyl-5-propylhydantoin intermediate.[11] This hydantoin is a key precursor that can be isolated before being subjected to vigorous hydrolysis (typically with a strong base like barium hydroxide followed by acid workup) to open the ring and afford the final amino acid.[10][13]

Table 1: Comparison of Core Racemic Synthetic Routes

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Materials | Ketone, Ammonia, Cyanide | Ketone, Ammonium Carbonate, Cyanide |

| Key Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin |

| Key Advantage | Often a one-pot procedure to the aminonitrile.[6] | The hydantoin intermediate is often crystalline and easily purified. |

| Key Disadvantage | Direct handling of ammonia and cyanide. | Requires a separate, often harsh, hydrolysis step for the hydantoin.[10] |

| Typical Conditions | Aqueous or alcoholic solvent, often buffered. | Aqueous ethanol, heated (e.g., 60-70°C).[13] |

Asymmetric Synthesis: Accessing Enantiopure Derivatives

For pharmaceutical applications, obtaining enantiomerically pure compounds is critical. This is achieved either by resolving the racemic mixture or, more efficiently, through asymmetric synthesis.

A. Chiral Auxiliaries

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs a subsequent reaction, such as alkylation, to proceed stereoselectively. While highly effective, this method often requires additional steps to attach and later remove the auxiliary.

B. Catalytic Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on chiral catalysts to produce the desired enantiomer with high selectivity, minimizing waste and synthetic steps.[14]

-

Asymmetric Strecker Reaction: Chiral catalysts, such as those based on titanium or aluminum complexes, can be used to control the facial selectivity of cyanide addition to the imine intermediate, leading to an enantiomerically enriched α-aminonitrile.[6]

-

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric alkylation of glycine Schiff base equivalents under basic conditions. This approach is a powerful method for constructing chiral quaternary carbon centers.

Experimental Protocols: A Practical Guide

The following protocols are provided as a validated starting point for the synthesis of racemic this compound and its hydantoin precursor. Note: These procedures involve highly toxic reagents (potassium cyanide) and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide poisoning antidote kits available.

Protocol 1: Bucherer-Bergs Synthesis of 5-Methyl-5-propylhydantoin

This protocol is adapted from standard procedures for the Bucherer-Bergs reaction.[10][12]

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium cyanide (13.0 g, 0.2 mol), ammonium carbonate (38.4 g, 0.4 mol), and 100 mL of 50% aqueous ethanol. Stir the mixture until the solids dissolve.

-

Reaction Initiation: To the stirred solution, add pentan-2-one (8.6 g, 0.1 mol).

-

Reaction Conditions: Heat the mixture to 60-70°C in a water bath and maintain this temperature with stirring for 6-8 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) for the disappearance of the ketone.

-

Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. A white precipitate of the hydantoin should form. If precipitation is slow, it can be induced by scratching the inside of the flask.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 30 mL) and then with a small amount of cold ethanol. Recrystallize the crude product from hot water or aqueous ethanol to yield pure 5-methyl-5-propylhydantoin.

Protocol 2: Hydrolysis of 5-Methyl-5-propylhydantoin to this compound

-

Reaction Setup: In a 250 mL round-bottom flask, place the purified 5-methyl-5-propylhydantoin (15.6 g, 0.1 mol) and a solution of sodium hydroxide (16.0 g, 0.4 mol) in 100 mL of water.

-

Hydrolysis: Heat the mixture to reflux for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6. The amino acid will precipitate at its isoelectric point.

-

Purification: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the white solid by vacuum filtration. Wash the product with a small amount of ice-cold water and then with acetone. The product can be further purified by recrystallization from a water/ethanol mixture to afford pure this compound.

Synthesis of Novel Derivatives: Expanding Chemical Space

The true value of this compound lies in its use as a scaffold for creating novel derivatives with tailored properties.

-

Side-Chain Functionalization: The n-propyl side chain can be modified prior to the amino acid synthesis. For example, starting with a functionalized ketone (e.g., 5-hydroxypentan-2-one) would lead to a derivative with a terminal hydroxyl group, which can be used for further conjugation or modification.

-

N-Alkylation/Acylation: The amino group provides a handle for derivatization. Standard procedures for N-methylation, or acylation with various carboxylic acids, can be employed to modulate the compound's polarity, lipophilicity, and hydrogen-bonding capacity, which are key parameters for improving oral bioavailability.[4]

-

Peptide Coupling: The most common application is its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The amino acid would first be protected (e.g., with Fmoc or Boc groups) before being activated for coupling.

Conclusion and Future Directions

This compound is more than just a constrained amino acid; it is a strategic building block for overcoming fundamental challenges in drug development, particularly in the peptide therapeutic space. The synthetic routes outlined in this guide, from classical racemic methods to modern asymmetric strategies, provide a robust toolkit for accessing this compound and its derivatives. Future research will likely focus on developing more efficient and greener catalytic asymmetric methods, as well as exploring novel side-chain modifications to further expand the utility of this powerful scaffold in the design of next-generation therapeutics.

References

-

Vertex AI Search Grounding API, 15, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 1, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 14, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 2, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 3, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 10, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 11, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 5, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 6, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 7, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 12, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 9, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 13, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 8, Accessed Jan 7, 2026.

-

Vertex AI Search Grounding API, 4, Accessed Jan 7, 2026.

Sources

- 1. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. medschoolcoach.com [medschoolcoach.com]

- 9. m.youtube.com [m.youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. Bucherer-Bergs Reaction [organic-chemistry.org]

- 13. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 14. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 15. soc.chim.it [soc.chim.it]

A Technical Guide to the Potential Applications of 2-Amino-2-methylpentanoic Acid in Advanced Proteomics Research

Abstract

This technical guide explores the theoretical and potential applications of 2-Amino-2-methylpentanoic acid, a non-proteinogenic amino acid (NPAA), within the dynamic field of proteomics research. While not a conventionally utilized tool, its unique α,α-disubstituted structure presents compelling opportunities for innovation in quantitative mass spectrometry and the study of protein dynamics. Drawing parallels with established methodologies that leverage other NPAAs, this document provides a framework for its potential use as a novel internal standard and as a metabolic probe to investigate protein synthesis and function. We will detail the scientific rationale, present hypothetical experimental workflows, and provide validated protocols to guide researchers in exploring these cutting-edge applications.

Part 1: Foundational Principles: Non-Proteinogenic Amino Acids in Proteomics

Introduction to this compound

This compound, also known as α-methyl-norvaline, is an aliphatic amino acid not found in the canonical 22 proteinogenic amino acids encoded by the genome[1]. Its key structural feature is the presence of a methyl group on the α-carbon, in addition to the propyl side chain. This α,α-disubstitution imparts significant conformational rigidity and potential resistance to enzymatic degradation.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5455-33-4 (racemic) | [2] |

The Established Role of NPAAs in Proteomics and Drug Development

Non-proteinogenic amino acids are powerful tools in chemical biology and drug discovery. Their incorporation into peptides can dramatically improve stability, potency, and bioavailability by preventing degradation by proteases[5][6]. In proteomics, the intentional misincorporation of NPAAs can be used to study the effects of protein misfolding, which is relevant to many neurodegenerative diseases[1][7]. Furthermore, NPAAs equipped with specific chemical handles (bioorthogonal probes) allow for the selective labeling and tracking of newly synthesized proteins within a living cell, a technique known as metabolic labeling[8]. These established principles form the scientific basis for exploring the utility of this compound.

Part 2: Application I: A Novel Internal Standard for Quantitative Mass Spectrometry

The Rationale: The Imperative for Robust Internal Standards

Accurate and reproducible protein quantification is a cornerstone of modern proteomics. However, the multi-step workflow, from sample preparation to mass spectrometry analysis, is prone to variability. Internal standards are compounds of a known concentration added to a sample to normalize for these variations, ensuring that observed changes reflect true biology, not technical artifacts[9]. The gold standard involves using stable isotope-labeled (SIL) versions of the target analyte[10][11]. We propose that a SIL version of this compound could serve as a highly effective, non-endogenous internal standard.

Causality: Because a SIL NPAA does not naturally occur in the proteome, its signal is completely unique and free from background interference. Its chemical similarity to natural amino acids ensures it behaves predictably during sample processing and analysis, providing a reliable reference point for quantification[9].

Proposed Workflow for Quantitative Analysis

The proposed workflow involves synthesizing a heavy-isotope labeled version of this compound (e.g., with ¹³C and/or ¹⁵N) and adding a precise amount to protein digests before LC-MS/MS analysis. This "spike-in" standard can be used to quantify other molecules, such as a target therapeutic peptide that also contains an NPAA, or to serve as a general quality control standard for the analytical run.

Caption: Workflow for using a labeled NPAA as an internal standard.

Experimental Protocol: Peptide Quantification using an NPAA Standard

This protocol describes a bottom-up proteomics workflow, optimized for accurate quantification using a spiked-in standard[12][13].

-

Protein Extraction and Denaturation:

-

Resuspend cell or tissue pellet in a lysis buffer (e.g., 8 M urea, 50 mM HEPES, pH 8.5)[13].

-

Measure protein concentration using a BCA assay.

-

-

Reduction and Alkylation:

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <2 M. This is critical for enzyme activity.

-

Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C[12].

-

-

Standard Spiking and Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.

-

Spike in the heavy-labeled this compound internal standard at a predetermined concentration.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the peptides[13].

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid[12].

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap series) coupled to a nano-LC system.

-

The mass spectrometer should be programmed to acquire both MS1 scans (for precursor ions) and MS2 scans (for fragmentation and identification)[14].

-

Part 3: Application II: A Metabolic Probe of Protein Structure and Function

The Rationale: Probing Proteome Dynamics

Metabolic labeling involves introducing amino acids with unique properties into cellular proteins via the cell's own translational machinery[8][15]. This allows for the study of protein synthesis, turnover, and degradation rates. The α,α-disubstituted nature of this compound makes it a particularly interesting probe. Its incorporation could induce localized conformational constraints or block post-translational modifications, providing a method to study the functional importance of specific protein regions.

Causality: If this compound is successfully charged to a tRNA and incorporated into a protein, its bulky α-methyl group would restrict the rotational freedom of the polypeptide backbone. This could alter protein folding, stability, or protein-protein interactions, and the resulting phenotypic or proteomic changes can be measured to infer function[6].

Proposed Workflow for In Vivo Labeling and Analysis

This workflow outlines the process of introducing the NPAA into cell culture, followed by proteomic analysis to identify sites of incorporation and measure downstream effects.

Caption: Workflow for metabolic labeling with an NPAA.

Experimental Protocol: Assessing NPAA Incorporation

This protocol is designed to determine if this compound can be incorporated into the proteome and to identify the resulting cellular changes[7].

-

Cell Culture and Labeling:

-

Culture a suitable cell line (e.g., HEK293 or HeLa) in standard media.

-

For the experimental group, replace the standard media with media depleted of a specific natural amino acid (e.g., norvaline or leucine) but supplemented with this compound.

-

Incubate the cells for a defined period (e.g., 24-48 hours) to allow for protein turnover and incorporation of the NPAA.

-

-

Protein Extraction and Digestion:

-

Harvest both control and experimental cells.

-

Perform the protein extraction, reduction, alkylation, and tryptic digestion steps as described in Protocol 2.3.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

-

Data Analysis and Interpretation:

-

Utilize proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

-

Crucially, the search parameters must be modified to include a variable modification corresponding to the mass difference between the NPAA and the amino acid it is predicted to replace.

-

Successful identification of peptides with this specific mass shift provides direct evidence of incorporation[7].

-

Perform quantitative analysis to compare the proteomes of the control and NPAA-treated cells, identifying proteins whose expression levels change in response to the NPAA-induced stress or functional alterations.

-

Part 4: Analytical Methodologies for Detection

The detection and quantification of this compound, both as a free molecule and within a peptide, relies on several core analytical techniques.

-

Mass Spectrometry (MS): This is the central technology for proteomics. High-resolution MS can accurately determine the mass of peptides, allowing for the detection of the mass shift caused by NPAA incorporation[14][16]. Tandem MS (MS/MS) fragments the peptide, providing sequence information that can pinpoint the exact location of the NPAA[17].

-

Liquid Chromatography (LC): Used upstream of the mass spectrometer, HPLC and nano-LC separate the complex mixture of peptides before they enter the MS, reducing complexity and improving the number of identified proteins[18].

-

Gas Chromatography (GC): GC, often coupled with MS, can be used for the analysis of free amino acids after a derivatization step to make them volatile. This could be useful for measuring the uptake of this compound from the cell culture medium[18][19].

Conclusion and Future Directions

This compound represents an untapped resource in proteomics research. This guide has outlined the scientific rationale and practical frameworks for its potential application as a novel internal standard for high-precision quantification and as a metabolic probe to explore protein function in vivo. While these applications are currently theoretical, they are firmly grounded in the established principles of using non-proteinogenic amino acids in biological mass spectrometry. Future research should focus on the chemical synthesis of stable-isotope-labeled variants and on in-depth cell culture studies to validate its rate of incorporation and assess its biological effects. The successful development of these methods could provide researchers with a valuable new tool to enhance the accuracy and depth of their proteomic investigations.

References

- Monash University. (2022).

-

Kuhn, S., & Tuchscherr, L. (2020). The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

Ahangarzadeh, S., et al. (2023). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

- Grokipedia. (n.d.). Non-proteinogenic amino acids.

-

Shi, J., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Adkins, J. N., et al. (2006). Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems. Journal of the American Society for Mass Spectrometry. [Link]

-

ScienceDirect. (n.d.). Sample preparation for proteomics and mass spectrometry from animal samples. [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-methyl-pentanoic acid. [Link]

-

Geiger, T., et al. (2011). Whole proteomes as internal standards in quantitative proteomics. Molecular & Cellular Proteomics. [Link]

-

Trebuňová, M., & Živčák, J. (2018). BASIC PRINCIPLES OF SAMPLE PREPARATION FOR PROTEOMIC ANALYSIS. Acta Tecnología. [Link]

-

Protocols.io. (2024). Proteomics sample preparation. [Link]

-

ResearchGate. (n.d.). Sample preparation for proteomics and mass spectrometry from animal samples | Request PDF. [Link]

-

Cusabio. (n.d.). (S)-2-Amino-2-methylpentanoicacid. [Link]

-

Wang, X., et al. (2017). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-methylpentanoic acid. [Link]

-

Zhang, H., & Aebersold, R. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. [Link]

-

IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]

-

ScienceDirect. (2025). Analytical strategies for the determination of amino acids: Past, present and future trends. [Link]

-

Fisk, J. C., et al. (2011). Proteomic analysis reveals diverse classes of arginine methylproteins in mitochondria of trypanosomes. Molecular & Cellular Proteomics. [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]

-

Al-Shehri, Z. S., et al. (2024). Dual Proteomics Strategies to Dissect and Quantify the Components of Nine Medically Important African Snake Venoms. Toxins. [Link]

-

ResearchGate. (2025). Peptide and protein analysis with mass spectrometry. [Link]

-

Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. [Link]

-

Acuña, M. A., et al. (2017). Glutamate, d-(−)-2-Amino-5-Phosphonopentanoic Acid, and N-Methyl-d-Aspartate Do Not Directly Modulate Glycine Receptors. eNeuro. [Link]

-

Cui, J., et al. (2023). Preliminary Proteomic and Metabolomic Analyses Reveal Potential Serum Biomarkers for Identifying Alveolar Echinococcosis in Mice. Pathogens. [Link]

-

Gaut, J. P., & Liapis, H. (2016). Protein Mass Spectrometry Made Simple. Clinical Journal of the American Society of Nephrology. [Link]

-

PubMed. (2020). Using Two Peptide Isotopologues as Internal Standards for the Streamlined Quantification of Low-Abundance Proteins by Immuno-MRM and Immuno-MALDI. Analytical Chemistry. [Link]

-

Boisvert, F. M., et al. (2006). A proteomic analysis of arginine-methylated protein complexes. Molecular & Cellular Proteomics. [Link]

-

Arslan, M., et al. (1989). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology. [Link]

-

National Institutes of Health. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Whiteaker, J. R., et al. (2010). Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements. Analytical Biochemistry. [Link]

-

Ji, Q. C., et al. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

-

ResearchGate. (n.d.). Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane. [Link]

Sources

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H13NO2 | CID 229526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (R)-2-Amino-2-methyl-pentanoic acid | C6H13NO2 | CID 13797673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. research.monash.edu [research.monash.edu]

- 8. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 9. iroatech.com [iroatech.com]

- 10. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. protocols.io [protocols.io]

- 14. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 15. liverpool.ac.uk [liverpool.ac.uk]

- 16. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Genesis of a New Class of Peptides: An In-Depth Technical Guide to the Early Research on α-Methyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of a methyl group at the α-carbon of an amino acid residue represents a subtle yet profound modification that has fundamentally reshaped the landscape of peptide science and drug development. This technical guide provides a comprehensive exploration of the seminal research into α-methyl amino acids, tracing their origins from the foundational, non-stereospecific syntheses to the initial elucidation of their unique conformational properties. We will delve into the pioneering synthetic methodologies, the causal reasoning behind early experimental choices, and the nascent understanding of how α-methylation imparts conformational rigidity. This guide is structured to provide not only a historical narrative but also actionable, field-proven insights for contemporary researchers navigating the world of peptidomimetics.

The Dawn of a New Amino Acid: Pioneering Syntheses

The journey into the world of α-methyl amino acids began not with a sophisticated, stereospecific design, but with the adaptation of general amino acid syntheses to ketones instead of aldehydes. These early methods were robust and effective, providing the first access to this novel class of compounds, albeit as racemic mixtures.

The Strecker Synthesis: A Gateway to α,α-Disubstituted Amino Acids

First described by Adolph Strecker in 1850, the Strecker synthesis is a cornerstone of amino acid chemistry. Its adaptation for the synthesis of α-methyl amino acids was a logical and crucial first step. The fundamental insight was the substitution of an aldehyde with a ketone, leading to the formation of an α,α-disubstituted amino acid.

The causality behind this choice is elegant in its simplicity. The reaction proceeds through the formation of an α-aminonitrile intermediate. By starting with a ketone (R1-CO-R2), the resulting aminonitrile, and subsequently the amino acid, would necessarily bear two substituents at the α-carbon. To synthesize an α-methyl amino acid, one of these substituents is a methyl group.

Objective: To synthesize racemic α-methylalanine from acetone.

Materials:

-

Acetone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in water is prepared.

-

Acetone is added to this solution. The reaction is typically stirred at room temperature.

-

Causality: The ammonium chloride provides a source of ammonia and a mildly acidic medium. The ammonia reacts with acetone to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.

-

-

Hydrolysis of the Nitrile:

-

The α-aminonitrile is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid.

-

Causality: The strong acidic conditions protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This initiates the hydrolysis of the nitrile group to a carboxylic acid.

-

-

Isolation and Purification:

-

The reaction mixture is cooled, and the resulting α-methylalanine hydrochloride is often precipitated.

-

The free amino acid can be obtained by neutralizing the solution with a base, such as sodium hydroxide, to its isoelectric point.

-

The product is then typically purified by recrystallization.

-

Diagram: Strecker Synthesis of α-Methylalanine

Caption: Strecker synthesis pathway for α-methylalanine.

The Bucherer-Bergs Synthesis: A Multicomponent Approach

Developed in the early 20th century by Hans Theodor Bucherer and Hermann Bergs, the Bucherer-Bergs reaction provided an alternative and often more efficient route to α,α-disubstituted amino acids. This multicomponent reaction utilizes a ketone, potassium cyanide, and ammonium carbonate to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.

The choice of ammonium carbonate is key; it serves as a source of both ammonia and carbon dioxide. This allows for the in-situ formation of the hydantoin ring system, a stable intermediate that can be readily isolated.

Objective: To synthesize racemic α-methylphenylalanine from acetophenone.

Materials:

-

Acetophenone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol/Water mixture

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Hydantoin Formation:

-

Acetophenone, potassium cyanide, and ammonium carbonate are heated in a sealed vessel with a mixture of ethanol and water.

-

Causality: The ketone reacts with cyanide to form a cyanohydrin. Ammonia, from the decomposition of ammonium carbonate, then reacts to form an aminonitrile. This intermediate undergoes a cyclization reaction with carbon dioxide (also from ammonium carbonate) to yield the 5,5-disubstituted hydantoin.

-

-

Hydrolysis of the Hydantoin:

-

The isolated hydantoin is then hydrolyzed, typically by heating with a strong base like sodium hydroxide, followed by acidification.

-

Causality: The basic hydrolysis opens the hydantoin ring to form a carbamate, which is then further hydrolyzed to the amino acid upon acidification.

-

-

Isolation and Purification:

-

After hydrolysis and neutralization, the α-methylphenylalanine is isolated, often by precipitation at its isoelectric point, and purified by recrystallization.

-

Diagram: Bucherer-Bergs Synthesis Workflow

Caption: Bucherer-Bergs pathway to α-methyl amino acids.

The Challenge of Chirality: Early Resolution Techniques

A significant limitation of these early synthetic methods was their lack of stereocontrol, yielding racemic mixtures of D- and L-enantiomers. For applications in biological systems, the separation of these enantiomers was paramount. Early researchers turned to classical resolution techniques, with enzymatic methods proving to be particularly powerful.

Enzymatic resolution leverages the high stereospecificity of enzymes, which will typically act on only one enantiomer of a racemic substrate.

Protocol: Enzymatic Resolution of N-Acetyl-DL-α-Methylleucine

Objective: To resolve a racemic mixture of N-acetyl-α-methylleucine using an acylase enzyme.

Materials:

-

N-Acetyl-DL-α-methylleucine

-

Acylase (e.g., from Aspergillus oryzae)

-

Buffer solution (pH adjusted to the enzyme's optimum)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Enzymatic Hydrolysis:

-

The racemic N-acetyl-α-methylleucine is dissolved in the buffer solution.

-

Acylase is added, and the mixture is incubated at a controlled temperature (typically 37°C).

-

Causality: The acylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted.

-

-

Separation of Enantiomers:

-

The reaction is terminated, often by heating to denature the enzyme.

-

The pH of the solution is adjusted to be acidic (e.g., pH 2-3) with HCl.

-

The mixture is then extracted with an organic solvent like ethyl acetate.

-

Causality: At an acidic pH, the free L-α-methylleucine will be protonated and remain in the aqueous layer, while the more nonpolar N-acetyl-D-α-methylleucine will be extracted into the organic layer.

-

-

Isolation of Pure Enantiomers:

-

The aqueous layer is collected, and the L-α-methylleucine can be isolated by evaporation of the water or by crystallization.

-

The organic layer is evaporated to yield N-acetyl-D-α-methylleucine, which can then be deprotected by acid hydrolysis to give D-α-methylleucine.

-

Unveiling a New Conformation: The Impact of α-Methylation on Peptide Structure

Perhaps the most significant contribution of early research on α-methyl amino acids was the discovery of their profound impact on peptide conformation. The substitution of the α-hydrogen with a methyl group sterically restricts the permissible dihedral angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles.

Early conformational studies, pioneered by researchers like Murray Goodman, utilized techniques such as X-ray crystallography and various spectroscopic methods to investigate peptides containing α-methylated residues. These studies revealed that the presence of an α-methyl group significantly reduces the conformational flexibility of the peptide chain, favoring the adoption of well-defined secondary structures.

The key finding was that α-methylated amino acids are potent helix promoters, strongly favoring the formation of 3₁₀-helices and α-helices. This conformational ordering effect is a direct consequence of the steric hindrance imposed by the additional methyl group, which limits the accessible regions of the Ramachandran plot to those corresponding to helical structures.

Diagram: Conformational Effect of α-Methylation

Caption: Impact of α-methylation on peptide backbone flexibility.

Early Applications and Future Outlook

The unique properties of α-methyl amino acids were quickly recognized for their potential in medicinal chemistry and drug design. The increased proteolytic stability and conformational rigidity offered by these modified residues made them attractive building blocks for creating more potent and durable peptide-based therapeutics. An early and notable example is the drug L-α-methyldopa, used to treat hypertension.

The foundational research laid out in this guide provided the critical understanding necessary for the rational design of peptidomimetics. The ability to enforce specific secondary structures has been instrumental in developing peptides with enhanced receptor binding affinity and specificity.

Conclusion

The early research on α-methyl amino acids stands as a testament to the power of fundamental organic synthesis and physical chemistry in driving innovation in the life sciences. The pioneering work on their synthesis, resolution, and conformational analysis has provided an enduring legacy, forming the bedrock upon which much of modern peptide design and drug development is built. For researchers today, a deep appreciation of these early discoveries is not merely a historical exercise, but a source of invaluable insight into the fundamental principles that govern the structure and function of these remarkable molecules.

References

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Benedetti, E., Marsh, R. E., & Goodman, M. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 98(21), 6676–6684. [Link]

-

MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Toniolo, C., & Benedetti, E. (1991). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Macromolecules, 24(14), 4004–4009. [Link]

- Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. Retrieved from [Link]

- Islam, R., Sviridov, D. O., Drake, S. K., Tunyi, J., Abdoulaeva, G., Freeman, L. A., Pastor, R. W., & Remaley, A. T. (2020).

potential therapeutic applications of 2-Amino-2-methylpentanoic acid

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-2-methylpentanoic Acid

Abstract

This compound is a non-proteinogenic, α-methylated amino acid. While its direct therapeutic applications remain largely unexplored, its unique structural characteristics—notably the α-methyl group conferring metabolic stability and a side chain influencing transporter affinity—position it as a compelling scaffold for drug development. Analysis of its derivatives reveals significant potential in diagnostics, as demonstrated by radiolabeled analogues for oncological imaging, and as a versatile building block for complex, biologically active molecules such as enzyme inhibitors. This guide synthesizes the current, albeit limited, direct research with insights from its derivatives to map out a mechanistic rationale for its future therapeutic applications, primarily focusing on targeting the aberrant amino acid metabolism characteristic of various pathologies, including cancer.

Part 1: Core Compound Profile and Synthesis

Physicochemical Properties

This compound, also known as α-methyl-norvaline, possesses a chiral center at the α-carbon. Its fundamental properties are crucial for understanding its biological behavior and potential for chemical modification.

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [1][2] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-methyl-DL-norvaline | [1] |

| XLogP3-AA | -1.9 | [1][2] |

| Topological Polar Surface Area | 63.3 Ų | [1][2] |

Synthesis Overview

The synthesis of α,α-disubstituted amino acids like this compound and its derivatives is a well-established area of organic chemistry. While a specific, optimized synthesis for the parent compound is not prominently featured in therapeutic literature, the methods used for its derivatives provide a clear blueprint. For instance, the synthesis of a fluorinated analogue for PET imaging involved a multi-step process starting from commercially available materials, demonstrating the feasibility of creating complex derivatives from basic precursors[3]. The synthesis of intermediates for drugs like Sacubitril further underscores the compound's role as a versatile chemical building block[4][5].

Part 2: The Mechanistic Rationale - Exploiting Aberrant Amino Acid Metabolism

A foundational principle for the therapeutic potential of this compound lies in the metabolic reprogramming observed in many diseases, most notably cancer. Cancer cells exhibit an increased demand for nutrients, including amino acids, to sustain rapid proliferation and biomass production[6]. This demand leads to the significant upregulation of amino acid transporters on the cell surface, creating a "window of opportunity" for therapeutic intervention[7][8].

Amino acid transporters, a diverse group of membrane proteins from the Solute Carrier (SLC) family, are responsible for moving amino acids across cellular membranes[8][9]. Transporters such as System L (e.g., LAT1/SLC7A5) and System A (e.g., SNAT2/SLC38A2) are frequently overexpressed in various tumors and are associated with poor prognosis[9]. These transporters become critical nodes that can be exploited. Non-natural amino acids, like this compound, can be designed to act as:

-

Competitive Inhibitors : By binding to the transporter, they can block the uptake of essential amino acids, effectively starving the cancer cells.

-

Targeted Delivery Vehicles (Trojan Horses) : They can be used to carry cytotoxic agents or imaging probes selectively into cells with high transporter activity.

The α-methyl group is particularly significant as it often prevents the molecule from being recognized and metabolized by intracellular enzymes, leading to accumulation within the target cell and a more sustained effect.

Figure 1: Logic diagram illustrating the inhibition of cancer cell growth by targeting upregulated amino acid transporters.

Part 3: Derivative Case Study - Radiolabeled Analogues for Oncological Imaging

A compelling application of this compound's scaffold is in the development of diagnostic agents for Positron Emission Tomography (PET).

(S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe)

Researchers have successfully synthesized and evaluated a novel 18F-labeled analogue, [18F]FAMPe, for brain tumor imaging[3]. The rationale was to create a tracer with a longer alkyl side chain to enhance its transport via the System L amino acid transport system, which is known to be upregulated in gliomas.

The study found that the (S)-enantiomer, (S)-[18F]FAMPe, demonstrated superior tumor imaging properties compared to established tracers. It showed significant uptake in a mouse glioblastoma model, providing higher tumor-to-brain ratios[3]. This selective accumulation highlights the principle that modifying the this compound backbone can create probes that effectively target the unique metabolic machinery of cancer cells.

Quantitative Data Summary

The effectiveness of a PET tracer is often measured by its differential uptake in target versus non-target tissues.

| Tracer | Tumor Uptake (SUV) | Tumor-to-Brain Ratio | Reference |

| (S)-[18F]FAMPe | Higher | Higher than (S)-[18F]FET | [3] |

| (R)-[18F]FAMPe | Lower than (S)-enantiomer | Lower than (S)-enantiomer | [3] |

| (S)-[18F]FET (established tracer) | Lower than (S)-[18F]FAMPe | Lower than (S)-[18F]FAMPe | [3] |

| Standardized Uptake Value; data presented qualitatively based on study conclusions. |

Experimental Protocol: In Vitro Tracer Uptake Assay

To validate that the tracer uptake is mediated by specific transporters, in vitro uptake assays are essential. The following is a generalized protocol based on methodologies described in the literature[3].

Objective: To determine the mechanism of (S)-[18F]FAMPe uptake in DBT glioma cells.

Materials:

-

DBT glioma cell line

-

Cell culture medium (e.g., DMEM) and plates

-

(S)-[18F]FAMPe

-

Amino acid transport inhibitors:

-

2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) - a System L inhibitor

-

N-(methylamino)isobutyric acid (MeAIB) - a System A inhibitor

-

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., NaOH)

-

Gamma counter

Methodology:

-

Cell Seeding: Plate DBT glioma cells in 24-well plates and culture until they reach approximately 80-90% confluency.

-

Pre-incubation: Wash the cells with PBS. Pre-incubate the cells for 15 minutes in PBS at 37°C. For inhibition studies, add specific inhibitors (e.g., 2 mM BCH or 2 mM MeAIB) during this step.

-

Tracer Incubation: Add the radiotracer (S)-[18F]FAMPe (approx. 1 µCi/mL) to each well and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 10 minutes.

-

Quantification: Collect the cell lysate and measure the radioactivity using a gamma counter.

-

Protein Normalization: Use a small aliquot of the lysate to determine the total protein content (e.g., using a BCA assay) to normalize the radioactivity counts.

-

Data Analysis: Express the results as a percentage of the control (no inhibitor) uptake and compare the uptake levels in the presence and absence of inhibitors to determine the contribution of each transport system.

Figure 2: Experimental workflow for an in vitro radiotracer uptake assay.

Part 4: Derivative Case Study - A Scaffold for Enzyme Inhibitors

The utility of this compound extends beyond being a direct biological modulator to serving as a crucial chiral building block in the synthesis of complex pharmaceuticals.

Intermediate for Sacubitril Synthesis

A derivative, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a key intermediate in the preparation of Sacubitril[4]. Sacubitril is a component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug Entresto, which is a first-line treatment for heart failure. Sacubitril itself is a prodrug that is metabolized to an active form that inhibits neprilysin, an enzyme responsible for breaking down natriuretic peptides that protect the cardiovascular system.